molecular formula C6H3BrN2O2S B11755619 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11755619
M. Wt: 247.07 g/mol
InChI Key: WJIQQWUMNGPNJA-UHFFFAOYSA-N
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Description

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromine atom attached to a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine derivatives. One common method involves the reaction of thieno[3,2-d]pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the thieno[3,2-d]pyrimidine core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromothieno[3,2-d]pyrimidine
  • 4-Chloro-6-bromothieno[3,2-d]pyrimidine
  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine

Uniqueness

6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both bromine and the thieno[3,2-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQQWUMNGPNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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